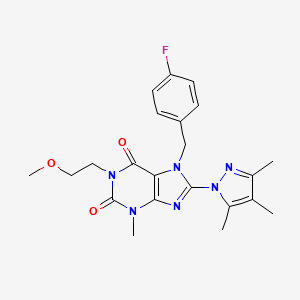
7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a purine derivative, which is a class of molecules that are widely studied for their biological activities and potential therapeutic applications. Purine derivatives are known to play critical roles in various biochemical processes and can act as inhibitors for certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) .
Synthesis Analysis
The synthesis of purine derivatives often involves selective methylation processes. A method for selective N-7 methylation of purines has been described using 2,2,2-trifluoroethanol as a solvent, which facilitates the methylation at the N-7 position when protected at N-9 by p-methoxybenzyl . This method could potentially be applied to the synthesis of the compound , given its structural similarity to the described substrates.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which in the case of the compound , is substituted at various positions. The N-1 and N-7 positions are particularly relevant for biological activity, as seen in the synthesis of DPP-IV inhibitors, where substituents at these positions have been shown to significantly affect inhibitory activity .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, depending on their substituents. The presence of a 4-fluorobenzyl group could influence the reactivity of the compound, potentially affecting its ability to interact with biological targets or undergo further chemical transformations. The trimethylpyrazolyl group could also play a role in the chemical behavior of the compound, although specific reactions pertaining to this substituent are not detailed in the provided papers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, it can be inferred that the presence of fluorine and methoxyethyl groups could affect properties such as solubility, boiling point, and stability. The overall structure of the compound suggests it would have a significant molecular weight and complexity, which could influence its pharmacokinetic properties if used as a drug .
Scientific Research Applications
Urinary Metabolites and Drug Analysis
Studies on the urinary metabolites of various drugs, such as DX-8951, a novel camptothecin analog in rats and humans, highlight the importance of understanding drug metabolism and elimination. These insights are crucial for drug development and therapeutic monitoring (Atsumi et al., 2001).
Environmental Exposure and Endocrine Disruption
Research on the detection of phenolic endocrine disrupting chemicals (EDCs) in maternal blood plasma and amniotic fluid underscores the environmental and health impact of chemical exposure. Such studies are essential for assessing risks and establishing safety standards for chemical exposure (Shekhar et al., 2017).
Foodstuff Contamination and Human Exposure
Investigations into the occurrence of and dietary exposure to parabens in foodstuffs from the United States provide insights into human exposure to preservatives and their potential health implications. This research is vital for food safety and regulatory policies (Liao et al., 2013).
Pharmacokinetics and Drug Safety
The preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, highlight the significance of understanding the pharmacokinetic profile of new drugs for determining their safety and efficacy in clinical trials (Garner et al., 2015).
Exposure to Chemicals in Swimming Pools
Research on the occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools emphasizes the need for monitoring and managing chemical exposure in recreational settings. This is crucial for public health and safety standards (Li et al., 2015).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-13-14(2)25-29(15(13)3)21-24-19-18(28(21)12-16-6-8-17(23)9-7-16)20(30)27(10-11-32-5)22(31)26(19)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIQVBSRSISCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)
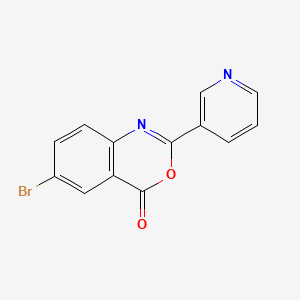
![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)
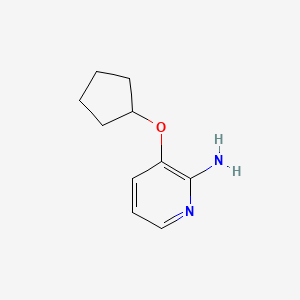
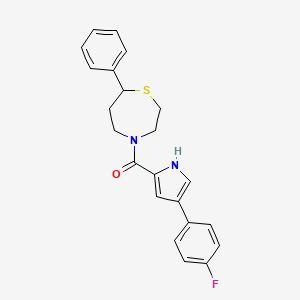
![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)
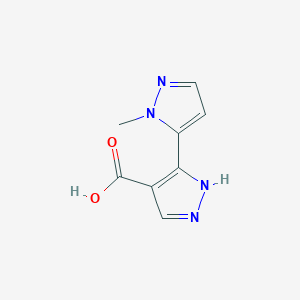
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

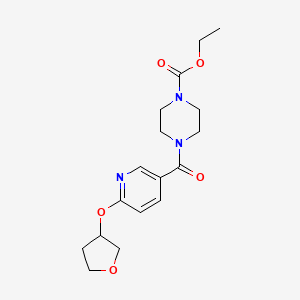
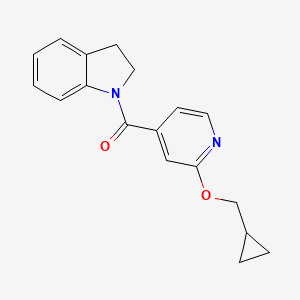
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)